tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKZPGWMRLIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino-phenylbutane derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the phenylbutane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Backbone Flexibility
- The target compound’s linear phenylbutan chain offers conformational flexibility, advantageous for interactions in enzymatic or receptor-binding contexts. In contrast, azabicyclo derivatives (e.g., CAS 880545-32-4) exhibit rigid, three-dimensional structures, which are valuable in designing conformationally restricted drug candidates .
Substituent Effects
- The nitro and sulfonamide groups in CAS 191226-98-9 introduce electron-withdrawing effects, which may increase chemical reactivity or metabolic instability relative to the simpler phenylbutan derivative .
Research Implications and Gaps
While the evidence provides insights into structural analogs, direct data on this compound—such as crystallographic studies (cf. SHELX , ORTEP ), synthetic protocols, or biological activity—are absent. Further research should focus on:
Synthetic Optimization : Developing efficient routes for large-scale production.
Safety Profiling : Evaluating toxicity and handling requirements.
Functional Studies : Assessing its role as a building block in drug discovery.
Biological Activity
tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure allows it to serve as a versatile building block in organic synthesis, as well as a potential therapeutic agent due to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C15H24N2O2
- Molecular Weight : 264.36 g/mol
- Structure : The compound features a tert-butyl carbamate group attached to a 1-amino-4-phenylbutan-2-yl moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzymatic activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cellular signaling .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, a series of substituted phenylcarbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. In silico docking studies have shown that it can effectively bind to the active sites of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This binding can lead to reduced production of pro-inflammatory mediators .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a series of tert-butyl substituted phenylcarbamates demonstrated their potential as anti-inflammatory agents. The synthesized compounds were characterized spectroscopically and evaluated for their biological activity. Notably, compounds with specific substitutions showed promising results in inhibiting inflammation in vivo .
Study 2: Mechanistic Insights
Further research has explored the mechanistic insights into how this compound interacts with COX enzymes. Using molecular docking and kinetic assays, researchers found that the compound not only binds effectively but also alters the enzyme's conformation, leading to decreased enzymatic activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simple carbamate | Used primarily as a protecting group |
| tert-butyl (4-amino-benzyl) carbamate | Similar structure | Investigated for enzyme inhibition |
| tert-butyl (substituted benzamido) phenylcarbamate | Substituted analogs | Exhibited anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with amino alcohol intermediates under controlled conditions. Key steps include:
- Using tert-butyl carbamate as a protecting group for amines, reacting with 1-amino-4-phenylbutan-2-ol derivatives.
- Solvents like dichloromethane or ethanol, with bases such as triethylamine or sodium hydride to facilitate the reaction .
- Temperature control (0–25°C) and reaction times ranging from hours to overnight to maximize yield and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H and ¹³C NMR : Identify chemical shifts for the tert-butyl group (~1.4 ppm for ¹H, ~28 ppm for ¹³C), carbamate carbonyl (~155 ppm in ¹³C), and aromatic protons (7.2–7.4 ppm for phenyl groups) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 264.3 g/mol) and fragmentation patterns for the carbamate group .
Q. How does the tert-butyl carbamate group influence the compound's stability under different pH and temperature conditions?
- Methodological Answer :
- The tert-butyl carbamate (Boc) group enhances stability under basic conditions but is labile in acidic environments (e.g., cleaved by trifluoroacetic acid).
- Storage recommendations include avoiding prolonged exposure to moisture or high temperatures (>40°C) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate under varying catalytic conditions?
- Methodological Answer :
- Systematic optimization of catalysts (e.g., palladium vs. enzyme-based catalysts) and solvents (polar vs. non-polar) to identify reproducibility issues.
- Monitor reaction progress via TLC or HPLC to detect intermediates or byproducts. Cross-validate yields using calorimetry or gravimetric analysis .
Q. What strategies are recommended for elucidating the three-dimensional structure of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using X-ray crystallography, and how can SHELX software aid in this process?
- Methodological Answer :
- Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures.
- Use SHELX for structure refinement:
- SHELXD for phase determination and SHELXL for least-squares refinement against diffraction data.
- Validate hydrogen bonding and stereochemistry using ORTEP-3 for graphical representation .
Q. In designing experiments to assess the biological activity of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, what in vitro assays are most suitable for evaluating its interaction with target enzymes or receptors?
- Methodological Answer :
- Fluorescence Polarization (FP) : Measure binding affinity to target proteins (e.g., kinases or GPCRs).
- Enzyme Inhibition Assays : Use kinetic studies (e.g., IC₅₀ determination) with spectrophotometric detection.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics and specificity .
Q. How can researchers optimize the enantiomeric purity of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate during synthesis, particularly when stereochemical outcomes impact biological activity?
- Methodological Answer :
- Employ chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry.
- Purify enantiomers using chiral HPLC with columns like Chiralpak® IA/IB and validate purity via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
- Example : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Key Research Tools
| Tool/Software | Application | Reference |
|---|---|---|
| SHELX Suite | Crystallographic refinement | |
| ORTEP-3 | Molecular visualization | |
| Chiral HPLC | Enantiomer separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
